4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine
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Description
The compound “4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3-b:3,4-f] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .Molecular Structure Analysis
The structure of the compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Future Directions
The future directions for this compound involve the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is also a potential future direction .
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c22-15(19-6-8-23-9-7-19)12-2-1-5-20(10-12)14-4-3-13-17-16-11-21(13)18-14/h3-4,11-12H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTNDZBFVJRWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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